5,6-Diisobutylnicotinic acid ethyl ester
Description
5,6-Diisobutylnicotinic acid ethyl ester is a nicotinic acid derivative characterized by an ethyl ester group at the pyridine-3-carboxylic acid position and two isobutyl substituents at the 5- and 6-positions of the pyridine ring.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
ethyl 5,6-bis(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h9-12H,6-8H2,1-5H3 |
InChI Key |
ABZVFVBLHTVGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)CC(C)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid ethyl ester typically involves the esterification of 5,6-Diisobutyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Diisobutylnicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 5,6-Diisobutyl-nicotinic acid.
Reduction: 5,6-Diisobutyl-nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
5,6-Diisobutylnicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,6-Diisobutylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic processes. For example, it may act as an agonist or antagonist of certain nicotinic acid receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The following nicotinic acid derivatives are compared based on substituents, molecular weight, and functional groups:
Key Observations :
- Lipophilicity : The isobutyl groups in this compound enhance lipophilicity compared to methyl or hydroxyl substituents in analogs .
- Steric Effects : Bulky isobutyl groups may slow reaction kinetics in synthetic applications, unlike smaller substituents (e.g., methyl in ).
- Hydrogen Bonding : Hydroxyl groups in 4,6-dihydroxynicotinic acid ethyl ester increase polarity and water solubility, contrasting with the hydrophobic isobutyl groups.
Physicochemical Properties
Solubility:
- 5,6-Dimethyl-4-methoxy analog : Soluble in chloroform, dichloromethane, and methanol.
- 4,6-Dihydroxy analog : Higher solubility in polar solvents (e.g., water, methanol) due to hydroxyl groups.
Thermal Stability:
- Isobutyl substituents increase molecular weight and may elevate boiling points compared to dimethyl or hydroxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
